molecular formula C18H13ClN2OS2 B4105985 (2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone

(2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone

Cat. No.: B4105985
M. Wt: 372.9 g/mol
InChI Key: VWGUVUQUWBMDSI-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a 2-chlorobenzoyl group and two thienyl groups attached to a dihydropyrazole ring

Mechanism of Action

Mode of Action

Based on its structural similarity to other benzoyl compounds, it may interact with its targets through a mechanism involving electrophilic aromatic substitution . In this process, the compound could form a sigma-bond with its target, generating a positively charged intermediate . The exact nature of this interaction and the resulting changes would depend on the specific target and the environmental conditions.

Biochemical Pathways

Benzoyl compounds are known to participate in various biochemical reactions, including electrophilic aromatic substitution . This process can affect various biochemical pathways and have downstream effects, depending on the specific targets of the compound.

Result of Action

Based on its structural similarity to other benzoyl compounds, it may cause changes in the target molecules or cells through electrophilic aromatic substitution . The exact effects would depend on the specific targets and the environmental conditions.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its stability . .

Safety and Hazards

As with any chemical compound, handling “1-(2-chlorobenzoyl)-3,5-di-2-thienyl-4,5-dihydro-1H-pyrazole” would require appropriate safety measures. The compound’s specific safety and hazard information would typically be provided in a Material Safety Data Sheet (MSDS) .

Future Directions

The future research directions would depend on the results of initial studies on this compound. If it shows promising properties, such as biological activity, it could be further studied for potential applications in medicine or other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing reaction time and cost .

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding reduced products.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms into the thienyl rings .

Scientific Research Applications

(2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorobenzoyl)-3,5-diphenyl-4,5-dihydro-1H-pyrazole
  • 1-(2-chlorobenzoyl)-3,5-di-2-furyl-4,5-dihydro-1H-pyrazole

Uniqueness

(2-Chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone is unique due to the presence of thienyl groups, which impart distinct electronic and steric properties compared to phenyl or furyl analogs.

Properties

IUPAC Name

(2-chlorophenyl)-(3,5-dithiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS2/c19-13-6-2-1-5-12(13)18(22)21-15(17-8-4-10-24-17)11-14(20-21)16-7-3-9-23-16/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWGUVUQUWBMDSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C(=O)C3=CC=CC=C3Cl)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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